Cas no 1354486-06-8 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (2S,4S) configuration ensures precise control in the construction of complex molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the 2-chloro-4,6-dimethylphenoxy moiety contributes to steric and electronic modulation. This compound is particularly valuable in peptidomimetics and bioactive molecule development due to its rigid pyrrolidine backbone and functional group versatility. Its high purity and well-defined stereochemistry make it a reliable building block for medicinal chemistry and drug discovery applications.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid structure
1354486-06-8 structure
商品名:(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid
CAS番号:1354486-06-8
MF:C18H24ClNO5
メガワット:369.839864730835
CID:4696117

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid 化学的及び物理的性質

名前と識別子

    • (2R,4R)-4-(2-Chloro-4,6-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid
    • インチ: 1S/C18H24ClNO5/c1-10-6-11(2)15(13(19)7-10)24-12-8-14(16(21)22)20(9-12)17(23)25-18(3,4)5/h6-7,12,14H,8-9H2,1-5H3,(H,21,22)/t12-,14-/m1/s1
    • InChIKey: OZULOJCMCARKFN-TZMCWYRMSA-N
    • ほほえんだ: ClC1=CC(C)=CC(C)=C1O[C@H]1CN(C(=O)OC(C)(C)C)[C@@H](C(=O)O)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 506
  • トポロジー分子極性表面積: 76.1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 507.6±50.0 °C at 760 mmHg
  • フラッシュポイント: 260.8±30.1 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid セキュリティ情報

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S040120-250mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid
1354486-06-8
250mg
$ 375.00 2022-06-03
TRC
S040120-125mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid
1354486-06-8
125mg
$ 230.00 2022-06-03

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid 関連文献

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acidに関する追加情報

Comprehensive Overview of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid (CAS No. 1354486-06-8)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid (CAS No. 1354486-06-8) is a chiral pyrrolidine derivative widely recognized for its applications in pharmaceutical synthesis and organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a chloro-dimethylphenoxy moiety, and a carboxylic acid functionality, making it a versatile intermediate for drug discovery and development. Researchers and chemists frequently search for Boc-protected pyrrolidine derivatives due to their role in peptide synthesis and asymmetric catalysis.

The structural uniqueness of CAS No. 1354486-06-8 lies in its stereochemistry, with (2S,4S) configurations ensuring high enantioselectivity in reactions. This attribute aligns with the growing demand for chiral building blocks in the pharmaceutical industry, particularly for designing small-molecule therapeutics and enzyme inhibitors. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such compounds, as they enable efficient and sustainable synthetic routes.

From a synthetic perspective, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid serves as a precursor for peptide coupling reactions and N-heterocycle functionalization. Its Boc group can be selectively deprotected under mild acidic conditions, offering flexibility in multi-step syntheses. These characteristics address common search queries like "Boc deprotection methods" and "pyrrolidine-based drug intermediates," reflecting its relevance in modern organic synthesis.

Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to verify the purity and stereochemical integrity of this compound. Quality control is critical, as impurities may affect downstream applications in medicinal chemistry or bioconjugation. Users often inquire about "HPLC methods for chiral analysis" or "NMR shifts for Boc-protected compounds," underscoring the need for detailed analytical data.

In the context of drug development, CAS No. 1354486-06-8 has been explored for its potential in modulating biological targets, including G-protein-coupled receptors (GPCRs) and kinases. Its chloro-dimethylphenoxy moiety may contribute to lipophilicity, a key factor in bioavailability optimization. Such properties resonate with trending topics like "fragment-based drug design" and "computational chemistry predictions," which dominate current literature and search engine queries.

Storage and handling recommendations for this compound include protection from moisture and light, typically under inert conditions. While not classified as hazardous, proper laboratory safety protocols should always be followed. Searches related to "stable storage of Boc-protected acids" or "handling hygroscopic compounds" highlight practical concerns among end-users.

In summary, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid (CAS No. 1354486-06-8) exemplifies the intersection of chiral chemistry and pharmaceutical innovation. Its multifaceted applications—from asymmetric synthesis to targeted drug delivery—make it a compound of enduring interest in both academic and industrial settings. As research evolves, this molecule will likely remain a focal point for advancements in precision medicine and sustainable synthesis.

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